REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([OH:14])=O)[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].S(Cl)([Cl:17])=O>>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([Cl:17])=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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6.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotary evaporator, 15 ml of dry benzene
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
re-evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C=CC1)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |